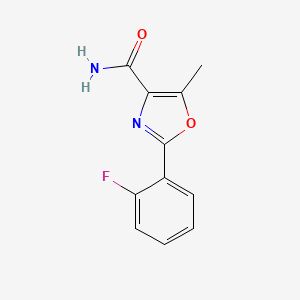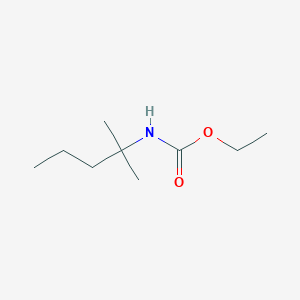
5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride is a chemical compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride typically involves the reaction of hydrazine derivatives with carbonyl compounds. One common method involves the cyclization of hydrazinecarboxamide with formic acid under controlled conditions to form the triazole ring . The reaction is usually carried out in an aqueous medium at elevated temperatures to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using crystallization or other separation techniques to obtain the final product.
化学反应分析
Types of Reactions
5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced triazole derivatives.
Substitution: The amino group in the compound can undergo substitution reactions with electrophiles, leading to the formation of substituted triazoles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.
Substitution: Electrophiles such as alkyl halides, acyl chlorides; reactions are often conducted in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazoles with various functional groups.
科学研究应用
5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex triazole derivatives. It is also employed in the development of new materials with specific properties.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent and in the treatment of neurological disorders.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
作用机制
The mechanism of action of 5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects. The compound’s ability to form hydrogen bonds and interact with nucleophilic sites on proteins and other biomolecules is crucial for its activity.
相似化合物的比较
Similar Compounds
5-Amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with similar structural features but different functional groups.
2-(5-Amino-1H-1,2,4-triazol-3-yl)acetic acid: A triazole compound with an acetic acid moiety, used in coordination chemistry.
3-Amino-5-sulfanyl-1,2,4-triazole: A triazole derivative with a sulfanyl group, known for its biological activity.
Uniqueness
5-Amino-1H-1,2,4-triazol-3(2H)-one hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
属性
分子式 |
C2H5ClN4O |
|---|---|
分子量 |
136.54 g/mol |
IUPAC 名称 |
3-amino-1,4-dihydro-1,2,4-triazol-5-one;hydrochloride |
InChI |
InChI=1S/C2H4N4O.ClH/c3-1-4-2(7)6-5-1;/h(H4,3,4,5,6,7);1H |
InChI 键 |
LHEWALAYSZXZEK-UHFFFAOYSA-N |
规范 SMILES |
C1(=NNC(=O)N1)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


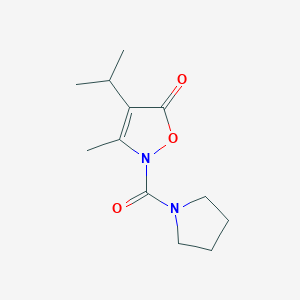
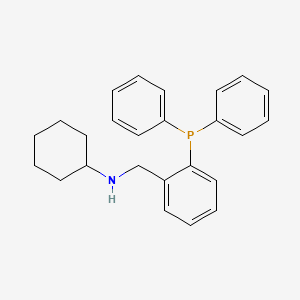
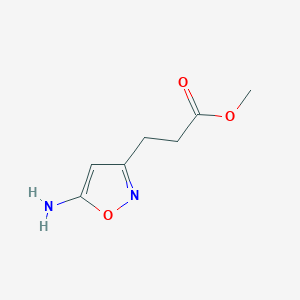
![4-[(6-Methoxy-3,4-dihydroquinolin-1(2h)-yl)sulfonyl]aniline](/img/structure/B12882950.png)
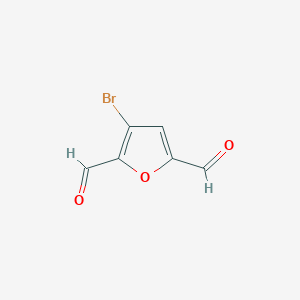
![2-{2-[(2-Hydroxyethyl)sulfanyl]ethyl}-4,4-dimethyl-1,3-oxazol-5(4H)-one](/img/structure/B12882969.png)
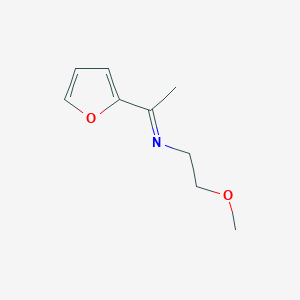


![2,6-Dimethoxy-N-[3-(1-propylcyclohexyl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12882997.png)
